N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
This compound features a central pyridazinone ring (a six-membered dihydropyridazine derivative with a ketone group) linked via an acetamide bridge to two 1,3-benzodioxol-5-yl groups. The benzodioxol moiety contributes electron-rich aromaticity, while the pyridazinone core introduces hydrogen-bonding capabilities and conformational rigidity. Such structural attributes are often leveraged in drug design for targeting enzymes or receptors requiring planar aromatic interactions and specific hydrogen-bonding patterns.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c24-19(21-13-2-5-16-18(8-13)29-11-27-16)9-23-20(25)6-3-14(22-23)12-1-4-15-17(7-12)28-10-26-15/h1-8H,9-11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZQLVXNCDJQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarities :
- Shares the pyridazinone core and acetamide linker.
- Retains one benzodioxol group.
Key Differences :
- Substituent on Pyridazinone: The 3-fluorobenzenesulfonyl group replaces the second benzodioxol moiety.
- Benzodioxol Attachment : The benzodioxol is connected via a methyl group in F809-0913, whereas the target compound links it directly.
Implications : - The fluorobenzenesulfonyl group may improve binding to hydrophobic pockets in biological targets but reduce aqueous solubility.
- Structural data for F809-0913 suggest its use in high-throughput screening pipelines .
S333-0498: N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Structural Similarities :
- Contains a benzodioxol group and acetamide linker.
Key Differences :
- Heterocyclic Core: Replaces pyridazinone with a 1,2,4-oxadiazole-pyrrole hybrid system. Oxadiazoles are known for metabolic stability and bioisosteric replacement of ester or amide groups.
- Implications:
- The pyrrole-oxadiazole system may enhance π-π stacking interactions in enzymatic binding sites.
- Available in milligram quantities for screening, suggesting exploratory pharmacological applications .
S333-0500: 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide
Structural Similarities :
- Shares the oxadiazole-pyrrole core with S333-0496.
Key Differences :
- Substituent on Acetamide : The benzodioxol-methyl group is replaced with a 2,3-dimethylphenyl group, increasing lipophilicity.
Implications : - The dimethylphenyl group may enhance membrane permeability but could introduce steric hindrance in target binding.
- Molecular weight (416.44 g/mol) is lower than the target compound, suggesting differences in pharmacokinetic profiles .
N-Etilnorpentilona (Efilona): 1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one
Structural Similarities :
- Contains the benzodioxol moiety.
Key Differences :
- Core Structure: A ketone-derived pentanone chain with an ethylamino group instead of a pyridazinone-acetamide system.
- Pharmacological Role: Classified as a Schedule II controlled substance, indicating stimulant or hallucinogenic properties distinct from the acetamide-pyridazinone compounds . Implications:
- Highlights the benzodioxol group’s versatility in conferring psychoactivity when paired with specific side chains.
Data Table: Comparative Overview of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₂H₁₇N₃O₇ | 435.39 | Dual benzodioxol, pyridazinone, acetamide |
| F809-0913 | C₂₀H₁₆FN₃O₆S | 445.42 | Benzodioxol-methyl, 3-fluorobenzenesulfonyl-pyridazinone |
| S333-0498 | C₂₃H₁₈N₄O₆ | 446.42 | Benzodioxol-methyl, oxadiazole-pyrrole |
| S333-0500 | C₂₃H₂₀N₄O₄ | 416.44 | 2,3-Dimethylphenyl, oxadiazole-pyrrole |
| N-Etilnorpentilona (Efilona) | C₁₄H₁₉NO₃ | 249.31 | Benzodioxol, pentanone-ethylamino |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
